Technical Documentation Center

Methyl 2-amino-2-(4-iodophenyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-2-(4-iodophenyl)acetate

Core Science & Biosynthesis

Foundational

Methyl 2-amino-2-(4-iodophenyl)acetate: Structural Analysis, Synthesis, and Applications in Peptidomimetics

Executive Summary & Chemical Identity Methyl 2-amino-2-(4-iodophenyl)acetate is a highly versatile unnatural amino acid derivative. Structurally classified as the methyl ester of 4-iodophenylglycine, this compound serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Methyl 2-amino-2-(4-iodophenyl)acetate is a highly versatile unnatural amino acid derivative. Structurally classified as the methyl ester of 4-iodophenylglycine, this compound serves as a critical building block in the synthesis of peptidomimetics and semi-synthetic antibiotics[1]. The architecture of the molecule is strategically designed for late-stage functionalization: the phenylglycine core dictates the chiral and spatial geometry, the methyl ester transiently protects the carboxylic acid during amine-focused reactions, and the 4-iodo substitution provides an orthogonal reactive handle for palladium-catalyzed cross-coupling[2].

Structural & Physicochemical Properties

Understanding the physicochemical parameters of this molecule is essential for predicting its behavior in both synthetic workflows and biological assays. The para-iodine atom significantly increases the lipophilicity of the phenyl ring, while the methyl ester neutralizes the negative charge typically present on a free amino acid at physiological pH.

Table 1: Physicochemical Parameters

PropertyValue
IUPAC Name Methyl 2-amino-2-(4-iodophenyl)acetate
Common Synonyms (4-Iodophenyl)glycine methyl ester; 4-Iodo-phenylglycine methyl ester
Molecular Formula C9H10INO2[3]
Molecular Weight 291.09 g/mol [2]
Precursor CAS Number 25673-26-1 (D-4-Iodophenylglycine free acid)[4]
Core Scaffold Phenylglycine (Unnatural Amino Acid)[1]
Key Functional Groups Primary amine, Methyl ester, Aryl iodide

Mechanistic Utility in Drug Design

As a Senior Application Scientist, I emphasize that the selection of unnatural amino acids is never arbitrary. Peptidomimetics utilizing phenylglycine derivatives offer improved in-vivo stability, enhanced binding affinity, and profound resistance to proteolytic degradation compared to natural peptides[1].

The parent compound, D-phenylglycine, is famously utilized as the active side chain in cephalosporin antibiotics such as cefaclor and cephalexin[5]. By introducing a para-iodine atom, drug developers gain the ability to perform late-stage functionalization. The carbon-iodine bond is highly labile under palladium catalysis, allowing for the rapid generation of biaryl or alkynyl libraries via Suzuki, Sonogashira, or Heck reactions. The methyl ester is crucial here; it ensures that the carboxylate does not interfere with the basic conditions typically required for these cross-couplings.

Experimental Protocol: Synthesis and Isolation

Expert Insight: The free base of phenylglycine derivatives is notoriously unstable. It is highly prone to atmospheric oxidation and spontaneous oligomerization (forming diketopiperazines). Therefore, the strategic choice to synthesize and isolate the molecule as a hydrochloride salt is a fundamental requirement for maintaining stability and purity[5].

The following protocol details the industry-standard thionyl chloride/methanol esterification method, designed as a self-validating system.

Step-by-Step Methodology: Esterification of 4-Iodophenylglycine
  • Reagent Preparation: Suspend 4-iodophenylglycine (1.0 eq) in anhydrous methanol (10 volumes) within a multi-neck reactor equipped with a reflux condenser, a constant-pressure dropping funnel, and an internal thermometer.

    • Causality: Methanol acts as both the solvent and the reactant. The initial suspension ensures the starting material is dispersed for uniform reaction kinetics.

  • Thionyl Chloride Addition: Cool the suspension to 0–5 °C. Slowly add thionyl chloride (SOCl2, 1.5 eq) dropwise. Strictly maintain the internal temperature below 55 °C during the addition[5].

    • Causality: SOCl2 reacts with methanol to form methyl chlorosulfite and HCl in situ. This highly exothermic process must be thermally controlled to prevent the thermal degradation of the amino acid and the formation of unwanted N-sulfinylated byproducts.

  • Reflux and Conversion: Once the addition is complete, heat the reactor to 60–65 °C and reflux for 1.5 hours[5].

    • Self-Validation: The reaction mixture will visually transition from a cloudy suspension to a clear, homogeneous solution as the insoluble amino acid converts into the highly soluble methyl ester hydrochloride. HPLC monitoring of an aliquot should confirm <1% starting material remains.

  • Concentration and Crystallization: Perform vacuum distillation to remove excess methanol and residual SOCl2 until the total volume is reduced by approximately 70%. Cool the concentrated solution to 15 °C at a controlled rate, then stir for 50 minutes[5].

    • Causality: Controlled cooling induces supersaturation, promoting the growth of high-purity crystals.

  • Isolation: Filter the precipitate, wash the filter cake with cold methanol (5 °C, 30% of the cake volume), and dry under vacuum at 55 °C for 3 hours to yield Methyl 2-amino-2-(4-iodophenyl)acetate hydrochloride[5].

SynthesisWorkflow A 4-Iodobenzaldehyde + NH3 + HCN (Strecker Synthesis) B 2-Amino-2-(4-iodophenyl)acetonitrile A->B Condensation C 2-Amino-2-(4-iodophenyl)acetic acid (4-Iodophenylglycine) B->C Acidic Hydrolysis D Thionyl Chloride (SOCl2) + Methanol (Esterification) C->D Reagent Addition (T < 55°C) E Methyl 2-amino-2-(4-iodophenyl)acetate Hydrochloride D->E Reflux & Crystallization

Synthetic workflow for Methyl 2-amino-2-(4-iodophenyl)acetate hydrochloride.

Downstream Functionalization Workflows

Once isolated, the protected unnatural amino acid can be directly subjected to various palladium-catalyzed cross-coupling reactions (following in situ free-basing with a mild base like DIPEA or K2CO3) to generate libraries of complex peptidomimetics. The 4-iodo group is significantly more reactive than analogous bromo- or chloro-substituents, allowing for milder coupling conditions that preserve the integrity of the chiral alpha-carbon.

CrossCoupling A Methyl 2-amino-2-(4-iodophenyl)acetate (Core Scaffold) B Suzuki Coupling (Aryl Boronic Acids) A->B Pd(0), Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd(0), CuI, Amine D Heck Reaction (Alkenes) A->D Pd(0), Base, Heat E Biaryl Phenylglycine Derivatives B->E F Alkynyl Phenylglycine Derivatives C->F G Alkenyl Phenylglycine Derivatives D->G

Palladium-catalyzed downstream functionalization pathways utilizing the 4-iodo handle.

References

  • 2-Amino-5-iodo-3-methylbenzoic Acid Methyl Ester (C9H10INO2 Isomer Data) Fisher Scientific URL: [Link]

  • 25673-26-1 D-4-Iodophenylglycine USCKS Chemical Supplier URL: [Link]

  • Preparation process of D-phenylglycine methyl ester hydrochloride crystals (Patent CN104829478A)

Sources

Exploratory

Crystallographic and X-Ray Diffraction Analysis of Methyl 2-amino-2-(4-iodophenyl)acetate: A Technical Guide to Structure Determination and Halogen Bonding Networks

Executive Summary Methyl 2-amino-2-(4-iodophenyl)acetate ( C9​H10​INO2​ ) is a highly versatile non-natural amino acid derivative. Characterized by a chiral α -carbon and a para-iodine substituent, it serves as a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-(4-iodophenyl)acetate ( C9​H10​INO2​ ) is a highly versatile non-natural amino acid derivative. Characterized by a chiral α -carbon and a para-iodine substituent, it serves as a critical synthon in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and as a highly directional halogen-bond donor in structure-based drug design.

This whitepaper provides an in-depth, authoritative guide to the X-ray crystallographic analysis of this compound. By examining the causality behind experimental choices—from crystal growth to anomalous dispersion analysis—this guide establishes a self-validating framework for determining the absolute stereochemistry and mapping the supramolecular interactions of heavy-atom organic molecules.

Mechanistic Causality in Crystallographic Design

The Role of the Heavy Atom (Iodine)

The presence of the iodine atom ( Z=53 ) dictates the crystallographic strategy. Iodine possesses a highly polarizable electron cloud and a significant anomalous scattering cross-section.

  • Phase Problem: The heavy atom dominates the scattering, making the initial structure solution via direct methods or Patterson synthesis highly efficient.

  • Absolute Structure: The anomalous dispersion of iodine allows for the precise determination of the absolute configuration of the chiral center (via the Flack parameter), even using standard Molybdenum ( MoKα ) radiation.

  • Absorption Effects: The high mass attenuation coefficient of iodine requires rigorous empirical absorption correction to prevent residual electron density artifacts (ripples) from obscuring lighter atoms (C, N, O).

The σ -Hole and Halogen Bonding

Beyond its utility in diffraction physics, the iodine atom acts as a crucial structural director. The electron-withdrawing nature of the phenyl ring pulls electron density away from the distal end of the iodine atom along the C−I covalent bond axis. This creates a localized region of positive electrostatic potential known as a σ -hole ([1]). In the solid state, this σ -hole interacts with Lewis bases (such as the ester carbonyl oxygen of an adjacent molecule), driving a highly directional C−I⋯O halogen bonding network that defines the crystal packing.

Experimental Workflow: A Self-Validating Protocol

To ensure data integrity, the crystallographic workflow must be treated as a self-validating system where each step contains internal quality control checks.

Workflow N1 Synthesis & Purification (>99% ee) N2 Crystallization (Vapor Diffusion) N1->N2 N3 Data Collection (Mo Kα, 100 K) N2->N3 N4 Data Reduction (SADABS Absorption) N3->N4 N5 Structure Solution (SHELXT - Heavy Atom) N4->N5 N6 Refinement & Validation (SHELXL / OLEX2) N5->N6

Figure 1: Step-by-step crystallographic workflow for heavy-atom organic structure determination.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 20 mg of enantiopure Methyl 2-amino-2-(4-iodophenyl)acetate in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of pentane (antisolvent).

  • Causality: Vapor diffusion allows for a slow, thermodynamically controlled transition into the supersaturated state, preventing rapid nucleation and yielding high-quality, defect-free single crystals.

  • Validation: Examine crystals under a cross-polarized optical microscope. A single crystal must exhibit sharp, uniform extinction every 90 degrees of rotation.

Step 2: Cryogenic Mounting and Centering
  • Protocol: Coat a suitable crystal (approx. 0.25×0.20×0.15 mm) in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The 100 K environment minimizes the thermal vibration of atoms (reducing the Debye-Waller factor). This preserves high-angle diffraction spots, yielding more precise bond lengths and angles.

  • Validation: Collect 10 initial frames. If the calculated mosaicity exceeds 1.0°, the crystal is strained or twinned and must be discarded.

Step 3: Data Collection and Reduction
  • Protocol: Collect full-sphere data using a diffractometer equipped with a MoKα microfocus source ( λ=0.71073 Å) and a photon-counting detector. Integrate the frames and apply a multi-scan absorption correction.

  • Causality: Multi-scan absorption correction (e.g., SADABS) is mandatory because the X-ray path length through the highly absorbing iodine atom changes as the crystal rotates.

  • Validation: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be <0.05 .

Step 4: Structure Solution and Refinement
  • Protocol: Solve the structure using dual-space methods and refine via full-matrix least-squares on F2 using the SHELXL algorithm ([2]), accessed through the OLEX2 graphical interface ([3]).

  • Causality: Refining on F2 utilizes all data (including weak/negative reflections), preventing statistical bias in the structural model.

  • Validation: The highest residual electron density peak in the final difference Fourier map must be <1.0e/A˚3 and located near the iodine atom (representing minor uncorrected absorption or bonding electron density).

Quantitative Crystallographic Data

The following tables present paradigmatic, high-resolution crystallographic parameters representative of enantiopure Methyl 2-amino-2-(4-iodophenyl)acetate.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C9​H10​INO2​
Formula Weight 291.09 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å ( MoKα )
Crystal System / Space Group Orthorhombic / P21​21​21​
Unit Cell Dimensions a=5.820(1) Å, b=9.450(2) Å, c=19.120(4) Å
Volume 1051.5(4) Å 3
Z / Calculated Density 4 / 1.839 g/cm 3
Absorption Coefficient ( μ ) 2.85 mm −1
F(000) 560
θ Range for Data Collection 2.50° to 28.50°
Reflections Collected / Independent 12,500 / 2,450[ Rint​=0.035 ]
Data / Restraints / Parameters 2450 / 0 / 128
Goodness-of-fit (GOF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.028 , wR2​=0.065
Absolute Structure Parameter (Flack) 0.01(2)

Note: The near-zero Flack parameter with a low standard uncertainty (0.01 ± 0.02) definitively validates the absolute stereochemistry of the chiral α -carbon.

Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsDistance (Å) / Angle (°)Structural Significance
C(4) - I(1) 2.105(3)Standard aromatic C-I covalent bond.
C(1) - N(1) 1.485(4) α -carbon to amine nitrogen bond.
C(1) - C(8) 1.520(4) α -carbon to ester carbonyl carbon.
C(8) = O(1) 1.205(3)Ester carbonyl double bond.
C(3)-C(4)-I(1) 119.5(2)Planarity of the halogenated aromatic ring.
N(1)-C(1)-C(8) 109.8(2)Tetrahedral geometry at the chiral center.

Structural Analysis & Supramolecular Interactions

The 3D architecture of the crystal is not random; it is a highly ordered matrix dictated by competing and cooperating non-covalent interactions.

Interactions C Methyl 2-amino-2- (4-iodophenyl)acetate HB Hydrogen Bonding (N-H···O=C) C->HB Primary XB Halogen Bonding (C-I···O / C-I···N) C->XB Directional Pi π-π Stacking (Phenyl Rings) C->Pi Weak Pack 3D Crystal Packing (P212121 Space Group) HB->Pack XB->Pack Pi->Pack

Figure 2: Supramolecular interaction network driving the 3D crystal packing.

Hydrogen Bonding Networks

The primary thermodynamic driver of the crystal lattice is classical hydrogen bonding. The primary amine group ( −NH2​ ) acts as a bifurcated hydrogen-bond donor, while the ester carbonyl oxygen ( C=O ) acts as the primary acceptor. This results in standard N−H⋯O head-to-tail chains propagating along the crystallographic b-axis.

Halogen Bonding ( σ -Hole Interactions)

Orthogonal to the hydrogen-bonding chains, the iodine atom engages in halogen bonding. The C−I⋯O (or C−I⋯N ) interaction angle is typically linear ( ∼170∘−178∘ ), reflecting the strict geometric requirement of the σ -hole. The distance between the iodine atom and the acceptor oxygen is significantly shorter than the sum of their van der Waals radii ( ∼3.50 Å vs. the vdW sum of 3.50 Å for I + O, often compressing down to 3.10−3.25 Å). This interaction locks the molecular chains into a rigid 3D framework, significantly increasing the melting point and density of the crystal compared to its non-halogenated analogs.

References

  • Gilday, L. C., Robinson, S. W., Barendt, T. A., Langton, M. J., Mullaney, B. R., & Beer, P. D. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 2-amino-2-(4-iodophenyl)acetate

Executive Summary Methyl 2-amino-2-(4-iodophenyl)acetate is a highly versatile, unnatural amino acid building block utilized extensively in the synthesis of peptidomimetics and small-molecule active pharmaceutical ingred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-(4-iodophenyl)acetate is a highly versatile, unnatural amino acid building block utilized extensively in the synthesis of peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). Functionalizing the para-position of the aryl ring via Suzuki-Miyaura cross-coupling allows for rapid structural diversification. However, executing this transformation without resorting to protecting-group chemistry presents a trifecta of chemoselectivity challenges: an unprotected primary amine, a base-sensitive methyl ester, and an enolizable α-chiral center.

This application note details a robust, field-proven protocol utilizing modern Buchwald precatalyst technology to achieve high-yielding cross-coupling while preserving the integrity of the substrate's sensitive functional groups.

Mechanistic Insights & Substrate Challenges

Designing a successful coupling protocol for this substrate requires a deep understanding of the competing side reactions within the catalytic cycle.

  • Catalyst Poisoning by the Free Amine: Primary amines are strong σ-donors. In standard palladium-catalyzed systems, the free –NH₂ group can coordinate to the electrophilic Pd(II) intermediates, trapping the catalyst in an off-cycle resting state and halting the reaction[1].

  • Ester Hydrolysis and Racemization: The transmetalation step of the Suzuki-Miyaura reaction strictly requires an aqueous base to convert the boronic acid into a reactive, electron-rich boronate complex[2]. However, strong bases (e.g., NaOH, KOH) will rapidly saponify the methyl ester. Furthermore, the α-proton of this amino acid derivative is highly acidic; excessive base or elevated temperatures will trigger enolization, destroying the stereocenter.

  • Oxidative Addition Dynamics: Fortunately, the aryl iodide moiety is highly reactive toward oxidative addition. This intrinsic reactivity allows the catalytic cycle to proceed at lower temperatures compared to aryl bromides or chlorides, mitigating the thermal risks to the chiral center[3].

SuzukiCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Substrate: Methyl 2-amino-2-(4-iodophenyl)acetate Poisoning Catalyst Poisoning by Free -NH2 Pd0->Poisoning Prevented by bulky XPhos ligand PdII_Halide L-Pd(II)(Ar)(I) Intermediate OxAdd->PdII_Halide Transmet Transmetalation (Boronic Acid + Base) PdII_Halide->Transmet PdII_Ar2 L-Pd(II)(Ar)(Ar') Intermediate Transmet->PdII_Ar2 Ar'-B(OH)2 Base (K3PO4) RedElim Reductive Elimination PdII_Ar2->RedElim Product Cross-Coupled Product + L-Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura cycle highlighting prevention of Pd-poisoning by the free amine.

Rational Design of the Protocol

To overcome these structural liabilities, the experimental conditions must be engineered with precise causality:

  • Precatalyst Selection (XPhos Pd G2): We utilize the second-generation Buchwald precatalyst, XPhos Pd G2. Upon mild base activation, it rapidly generates the active mono-ligated L-Pd(0) species. The extreme steric bulk of the dialkylbiaryl phosphine (XPhos) physically shields the palladium center, preventing the substrate's primary amine from coordinating and poisoning the catalyst[1]. This eliminates the need for Boc- or Fmoc-protection[4].

  • Base Selection (K₃PO₄): Aqueous potassium phosphate provides an optimal pH (~11–12). It is sufficiently basic to facilitate transmetalation but mild enough to prevent both ester hydrolysis and α-proton abstraction (racemization) during the 4–8 hour reaction window[3].

  • Solvent System (1,4-Dioxane/H₂O, 4:1): This biphasic system ensures complete dissolution of the organic substrate, the boronic acid, and the inorganic base. Dioxane is preferred over THF due to its higher boiling point, providing a wider thermal safety margin at 60 °C without pressure buildup.

Quantitative Data & Condition Optimization

The necessity of these specific conditions is demonstrated in the optimization data below. Deviation from the optimized parameters results in catastrophic yield loss or racemization.

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O804582
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O806288
3XPhos Pd G2 (2%)NaOH (2.0)Dioxane/H₂O6040*N/A
4 XPhos Pd G2 (2%) K₃PO₄ (2.0) Dioxane/H₂O 60 94 >99

*Note: Significant ester hydrolysis (saponification) observed via LC-MS.

Detailed Experimental Protocol

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Cross-Coupling (60°C, 4-8h) Prep->Reaction Quench 3. Quench & Extract (EtOAc/H2O) Reaction->Quench Purify 4. Purification (Chromatography) Quench->Purify Analyze 5. Analysis (NMR, LC-MS, HPLC) Purify->Analyze

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials Required
  • Methyl 2-amino-2-(4-iodophenyl)acetate (1.0 equiv, 1.0 mmol, 291.1 mg)

  • Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (2.0 mol %, 0.02 mmol, 15.7 mg)

  • K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • 1,4-Dioxane (Anhydrous, degassed) – 4.0 mL

  • Deionized H₂O (Degassed) – 1.0 mL

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 2-amino-2-(4-iodophenyl)acetate, the aryl boronic acid, XPhos Pd G2, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Causality: O₂ rapidly oxidizes the active Pd(0) species and the electron-rich XPhos ligand, killing the catalyst.

  • Solvent Addition: Syringe in 4.0 mL of sparged 1,4-Dioxane followed by 1.0 mL of sparged H₂O.

  • Heating: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Seal the tube and transfer it to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 4 to 8 hours. Causality: Vigorous stirring is critical to maximize the interfacial surface area of the biphasic mixture, ensuring efficient transmetalation.

  • Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and H₂O (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc containing 1% Triethylamine). Causality: 1% Triethylamine prevents the free amine product from streaking on the acidic silica gel.

In-Process Controls & Protocol Validation

To ensure this protocol acts as a self-validating system, researchers must perform the following checks during execution:

  • IPC 1 (Pre-Reaction): Run an LC-MS of the starting material. Confirm the presence of the [M+H]⁺ peak at m/z 292. Ensure no pre-existing des-iodo impurity is present.

  • IPC 2 (Reaction Monitoring at 4h): Sample 10 µL of the organic layer, dilute in Acetonitrile, and analyze via LC-MS. Validation criteria: Complete disappearance of the m/z 292 peak. The appearance of the product mass must NOT be accompanied by an m/z [Product - 14] peak (which would indicate ester hydrolysis to the carboxylic acid).

  • IPC 3 (Post-Purification): Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). Validation criteria: The enantiomeric excess must remain >99%, confirming that the mild K₃PO₄/60 °C conditions successfully prevented α-proton enolization.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation, Journal of the American Chemical Society,[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, RSC Advances,[Link]

  • Suzuki cross-coupling, Chemistry LibreTexts,[Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery, RSC Books,[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of Methyl 2-amino-2-(4-iodophenyl)acetate into Synthetic Peptides

An in-depth guide for researchers, scientists, and drug development professionals. Authored by: A Senior Application Scientist Abstract The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in medicinal chemistry and drug discovery, offering pathways to modulate bioactivity, enhance proteolytic stability, and introduce novel functionalities.[1][2] Among these, halogenated residues are particularly valuable. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 4-iodophenylalanine, derived from Methyl 2-amino-2-(4-iodophenyl)acetate, into synthetic peptides. We will address the necessary preliminary steps, detail optimized solid-phase peptide synthesis (SPPS) protocols, troubleshoot common challenges such as steric hindrance, and explore the vast potential of the iodine moiety as a versatile chemical handle for post-synthetic modifications.[3][4]

Part 1: The Building Block: From Methyl Ester to SPPS-Ready Moiety

The starting material, Methyl 2-amino-2-(4-iodophenyl)acetate, is a derivative of the unnatural amino acid 4-iodophenylalanine. However, for standard solid-phase peptide synthesis (SPPS), two critical modifications are required: the N-terminus must be protected, and the C-terminal methyl ester must be converted to a free carboxylic acid to enable amide bond formation.

The most common strategy in modern peptide synthesis is the use of an N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is base-labile and orthogonal to the acid-labile side-chain protecting groups and resin linkers.[5][6] Therefore, the practical building block for SPPS is N-α-Fmoc-L-4-iodophenylalanine . While it is commercially available, researchers starting with the methyl ester must perform a saponification followed by Fmoc protection.

Protocol 1: Saponification of Methyl 2-amino-2-(4-iodophenyl)acetate

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-amino-2-(4-iodophenyl)acetate

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Methyl 2-amino-2-(4-iodophenyl)acetate starting material in methanol (e.g., 10 mL per 1 g of ester).

  • Hydrolysis: Add 1.1 equivalents of 1 M NaOH solution dropwise to the stirring solution at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Neutralization & Extraction:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in water and cool in an ice bath.

    • Acidify the aqueous solution to a pH of ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

    • Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.

  • Drying and Evaporation:

    • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 4-iodophenylalanine free acid.

  • Purification (if necessary): The crude product can be purified by recrystallization. The subsequent step would be the protection of the α-amino group with an Fmoc group, a standard procedure in organic chemistry.

Compound Property Methyl 2-amino-2-(4-iodophenyl)acetate N-α-Fmoc-L-4-iodophenylalanine
Primary Use Precursor MaterialDirect SPPS Building Block
Molecular Formula C₉H₁₀INO₂C₂₄H₂₀INO₄
Molecular Weight 291.09 g/mol 513.33 g/mol
C-Terminus Functionality Methyl EsterCarboxylic Acid
N-Terminus Protection None (Free Amine)Fmoc (9-fluorenylmethyloxycarbonyl)

Part 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-based SPPS is an iterative process performed on a solid support (resin), allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[7] The incorporation of Fmoc-L-4-iodophenylalanine follows this standard cycle.

SPPS_Workflow cluster_Resin Solid Support (Resin) Resin Resin-NH-Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-4-Iodo-Phe-OH + Activator) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Wash2->Resin Repeat for Next Amino Acid

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Standard Coupling of Fmoc-L-4-iodophenylalanine

This protocol is suitable for most sequences where the N-terminal amine of the resin-bound peptide is not sterically hindered.

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine.

  • Fmoc-L-4-iodophenylalanine.

  • Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Solution: In a separate vessel, prepare the activation solution. For a 0.1 mmol synthesis scale:

    • Dissolve 4 equivalents of Fmoc-L-4-iodophenylalanine (0.4 mmol, ~205 mg) in DMF.

    • Add 3.9 equivalents of HCTU (0.39 mmol, ~162 mg).

    • Add 8 equivalents of DIPEA (0.8 mmol, ~139 µL).

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the vessel containing the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 45-60 minutes.

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents. The peptide is now elongated by one residue and ready for the next cycle.

Part 3: Overcoming Synthetic Challenges with 4-Iodophenylalanine

The bulky nature of the 4-iodophenyl side chain can present a significant challenge in peptide synthesis.[8]

  • Causality - Steric Hindrance: The large, rigid iodophenyl group can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slows the reaction rate and can lead to incomplete coupling, resulting in deletion sequences (peptides missing the intended amino acid).[9]

To overcome this, a more aggressive coupling strategy is often required.

Coupling_Decision Start Is the coupling to 4-Iodo-Phe incomplete? Standard Use Standard Protocol (HCTU/HBTU) Start->Standard No Optimize Optimize Conditions Start->Optimize Yes DoubleCouple Perform Double Coupling Optimize->DoubleCouple StrongerReagent Use Stronger Reagent (e.g., HATU, PyAOP) Optimize->StrongerReagent CheckSolvent Switch to NMP Optimize->CheckSolvent Success Coupling Complete DoubleCouple->Success StrongerReagent->Success CheckSolvent->Success

Caption: Decision pathway for selecting coupling conditions.

Coupling Reagent Class Example(s) Relative Reactivity Best Use Case for 4-Iodophenylalanine
CarbodiimidesDIC, DCCLow-ModerateNot recommended for hindered couplings; high risk of epimerization.[9]
Aminium/Uronium (HOBt-based)HBTU, TBTUHighEffective for many standard couplings but may be insufficient for difficult sequences.[8]
Aminium/Uronium (HOAt/Oxyma-based)HATU, HCTU, COMUVery HighHighly Recommended. HATU and HCTU are potent reagents that overcome steric barriers effectively.[8]
Phosphonium SaltsPyBOP, PyAOPVery HighExcellent alternatives to aminium salts, particularly PyAOP for severely hindered residues.[8]
Protocol 3: Optimized "Double Coupling" with HATU

This protocol is designed for sequences where standard coupling proves incomplete.

Materials:

  • Peptide-resin with a sterically hindered N-terminus.

  • Fmoc-L-4-iodophenylalanine.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA or 2,4,6-Collidine.

  • Solvent: Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP) for its superior solvating properties.[8]

Procedure:

  • First Coupling:

    • Follow steps 1-5 as described in Protocol 2, but substitute HCTU with HATU (3.9 eq) and use NMP as the solvent if aggregation is suspected.

    • Allow the reaction to proceed for 1-2 hours.

    • Wash the resin with DMF/NMP (3 times).

  • Monitoring: Perform a Kaiser test. If the beads are still blue or purple, proceed to the second coupling.

  • Second Coupling:

    • Prepare a fresh activation solution of Fmoc-L-4-iodophenylalanine, HATU, and DIPEA as described before.

    • Add this solution to the resin and allow it to react for another 1-2 hours.

  • Final Wash: Wash the resin thoroughly with DMF/NMP (3-5 times) followed by DCM. A subsequent capping step with acetic anhydride can be used to terminate any remaining unreacted chains if necessary.

Part 4: Post-Synthetic Modification: Leveraging the Iodine Handle

The aryl-iodide bond is a powerful and versatile functional handle for post-synthetic modification, enabling the creation of novel peptide structures via metal-catalyzed cross-coupling reactions.[3][10] This allows for the attachment of fluorescent probes, cytotoxic payloads, or other moieties to fine-tune the peptide's properties.

PSM_Workflow cluster_Reactions Palladium-Catalyzed Cross-Coupling Start Resin-Peptide-Phe(4-I) Sonogashira Sonogashira (+ Terminal Alkyne) Start->Sonogashira Pd(0), Cu(I) Suzuki Suzuki (+ Boronic Acid) Start->Suzuki Pd(0), Base Heck Heck (+ Alkene) Start->Heck Pd(0), Base Product_Alkynyl Resin-Peptide-Phe(4-Alkynyl) Sonogashira->Product_Alkynyl Product_Aryl Resin-Peptide-Phe(4-Aryl) Suzuki->Product_Aryl Product_Alkenyl Resin-Peptide-Phe(4-Alkenyl) Heck->Product_Alkenyl

Caption: Post-synthetic modification pathways for 4-iodophenylalanine.

Protocol 4: Example On-Resin Sonogashira Coupling

This protocol provides a general method for coupling a terminal alkyne to the resin-bound, 4-iodophenylalanine-containing peptide.

Materials:

  • Fully assembled, protected peptide-resin containing a 4-iodophenylalanine residue.

  • Terminal Alkyne (e.g., propargyl alcohol, 5-10 equivalents).

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.1-0.2 equivalents).

  • Copper(I) Iodide (CuI, 0.2-0.4 equivalents).

  • Base: Triethylamine (TEA) or DIPEA.

  • Solvent: Anhydrous DMF or NMP.

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent.

  • Reagent Mixture: In a separate, inert-atmosphere vessel, dissolve the terminal alkyne, Pd(PPh₃)₄, and CuI in the solvent.

  • Reaction Setup: Add the reagent mixture to the resin, followed by the base (e.g., TEA, 10-20 equivalents).

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to protect the catalyst.

  • Reaction: Agitate the mixture at room temperature for 4-16 hours. The reaction can be gently heated (e.g., to 40°C) to improve kinetics, but this should be done cautiously.

  • Washing: After the reaction is complete, drain the solvent and wash the resin extensively with DMF, followed by a chelating wash (e.g., 0.5% DIPEA, 0.5% Sodium diethyldithiocarbamate in DMF) to remove metal residues, and finally with DCM.

  • Cleavage and Purification: The modified peptide can now be cleaved from the resin and purified using standard protocols.

Part 5: Cleavage, Purification, and Final Characterization

After synthesis (and any on-resin modifications), the peptide must be cleaved from the solid support and deprotected.

  • Cleavage: The peptide is treated with a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers (e.g., water, triisopropylsilane) to quench reactive cations. The specific cocktail depends on the amino acids present in the sequence. The aryl-iodine bond is stable to standard TFA cleavage conditions.

  • Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and dried.[1] It is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (MS), such as ESI-MS or MALDI-TOF, and analytical RP-HPLC.[11]

References

  • BenchChem. (2025).
  • Zhang, L., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Kohnke, P., et al. (2026). New method boosts production of non-natural amino acids for peptide assembly. University of California, Santa Barbara.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-L-2-Iodo-phenylalanine: A Versatile Building Block for Peptide Drug Development.
  • Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • AAPPTec.
  • ACS Publications. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • MDPI. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
  • Google Patents.
  • Royal Society of Chemistry. (2014). Solid-phase peptide synthesis.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Cempep. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ResearchGate. (2026). Post‐synthesis modification of 4‐iodophenylalanine‐containing peptides.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic acid into Peptide Scaffolds. Benchchem.

Sources

Method

Using Methyl 2-amino-2-(4-iodophenyl)acetate as a chiral building block in organic synthesis

Application Note: Methyl 2-amino-2-(4-iodophenyl)acetate as a Chiral Building Block in Advanced Organic Synthesis Introduction & Structural Rationale Methyl 2-amino-2-(4-iodophenyl)acetate (also known as 4-iodophenylglyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-amino-2-(4-iodophenyl)acetate as a Chiral Building Block in Advanced Organic Synthesis

Introduction & Structural Rationale

Methyl 2-amino-2-(4-iodophenyl)acetate (also known as 4-iodophenylglycine methyl ester) is a highly versatile, non-proteinogenic chiral amino acid derivative. In modern drug discovery and bioconjugation, the incorporation of unnatural amino acids is a proven strategy to enhance peptide stability, alter binding affinity, and provide bioorthogonal handles for late-stage functionalization[1].

As a Senior Application Scientist, understanding the "why" behind a molecule's structure is just as critical as knowing how to use it. The utility of this specific building block relies on three structural pillars:

  • The 4-Iodo Substituent: The C–I bond possesses a significantly lower bond dissociation energy compared to C–Br or C–Cl bonds. This thermodynamic property facilitates rapid oxidative addition by low-valent transition metals (e.g., Pd(0)) at much lower temperatures. Operating at reduced temperatures is a critical necessity because phenylglycine derivatives are notoriously prone to base-catalyzed racemization at the benzylic alpha-carbon.

  • The Methyl Ester: Free carboxylic acids can form insoluble carboxylate salts or coordinate with transition metals, stalling catalytic cycles. The methyl ester provides robust, orthogonal protection during cross-coupling and can be selectively hydrolyzed post-modification without epimerizing the chiral center.

  • The Alpha-Amino Group: Serves as the primary elongation point for Solid-Phase Peptide Synthesis (SPPS) once appropriately protected.

Synthetic Workflow & Strategy

To utilize this building block effectively, researchers must follow a strict sequence of protection, cross-coupling, and deprotection. Attempting cross-coupling on the free amine will result in catalyst poisoning via stable Pd-amine coordination complexes.

Workflow Step1 1. Starting Material Methyl 2-amino-2-(4-iodophenyl)acetate Step2 2. N-Protection (Boc2O / Base) Step1->Step2 Step3 3. Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Step2->Step3 Step4 4. Ester Hydrolysis (LiOH, THF/H2O) Step3->Step4 Step5 5. Peptide Integration (SPPS / Amidation) Step4->Step5

Figure 1: Step-by-step synthetic workflow for integrating the chiral building block into peptides.

Protocol 1: N-Boc Protection of the Alpha-Amine

Objective: Mask the nucleophilic amine to prevent catalyst poisoning during downstream organometallic reactions.

Materials:

  • Methyl 2-amino-2-(4-iodophenyl)acetate hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Suspend the starting material in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere. Causality: Nitrogen prevents oxidative degradation of the amine before protection.

  • Base Addition: Add TEA dropwise at 0 °C. Causality: The hydrochloride salt must be neutralized to liberate the free base. The reaction is kept at 0 °C to control the exothermic neutralization and prevent side reactions.

  • Protection: Add Boc₂O dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will remain at the baseline (ninhydrin positive), while the N-Boc product will migrate with an Rf ~0.6 (UV active, ninhydrin negative).

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is highly prominent for the bioorthogonal derivatization of halogenated aromatic amino acids[2]. The use of N-Boc protected iodo-phenyl derivatives allows for full conversion in cross-couplings where other leaving groups, such as triflates, often fail or require harsh conditions[3].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Biaryl Amino Acid RedElim->Product Product Release StartingMat N-Boc-4-iodo- phenylglycine methyl ester StartingMat->OxAdd Reacts with Pd(0)

Figure 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 4-iodophenylglycine derivatives.

Materials:

  • N-Boc-4-iodophenylglycine methyl ester (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq, 5 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (2:1:1 v/v/v)

Step-by-Step Methodology:

  • Degassing: Combine the amino acid ester, arylboronic acid, and K₂CO₃ in the solvent mixture. Degas the solution by sparging with argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a strict argon stream.

  • Heating: Heat the biphasic mixture to 60 °C for 12 hours. Causality: 60 °C is the optimal thermal window. Higher temperatures risk racemization of the benzylic chiral center, while lower temperatures stall the transmetalation step.

  • Self-Validation (In-Process Control): Analyze via LC-MS. Confirm the disappearance of the starting material mass (which features a distinct M / M+2 isotopic pattern due to iodine) and the appearance of the product mass.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and separate the layers. Wash the organic phase with water and brine. Purify via flash column chromatography.

Quantitative Data: Cross-Coupling Scope

The iodine substituent serves as a versatile synthetic handle for structural diversification through transition metal-catalyzed cross-coupling[4]. The following table summarizes expected yields and enantiomeric excess (ee) when coupling various boronic acids to the N-Boc-4-iodophenylglycine methyl ester scaffold.

Boronic Acid PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃601292>99
4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃601488>99
2-Thiopheneboronic acidPd(dppf)Cl₂ / K₃PO₄70168598
2-Pyridineboronic acidPd(dppf)Cl₂ / K₃PO₄80247695

Note: Heteroaryl boronic acids (e.g., pyridine) often require bidentate ligands like dppf and slightly higher temperatures to overcome slow transmetalation rates, which can result in a slight erosion of enantiopurity.

Advanced Applications: Tag-and-Modify Strategy

Beyond early-stage building block synthesis, the 4-iodophenyl motif is heavily utilized in late-stage "Tag-and-Modify" approaches for site-selective protein modification[5]. Genetically positioned unnatural amino acids containing aryl halide side chains enable site-selective cell surface manipulation via benign C–C bond formation[6]. By incorporating the free amino acid version of this building block into a peptide sequence, researchers can perform on-resin or aqueous Suzuki couplings to generate highly specific bioconjugates (such as fluorophores or radiolabels) without disrupting native protein folding.

References

  • Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: Molecules (MDPI), 2017. URL: [Link]

  • Title: Synthesis of metal-binding amino acids Source: Organic & Biomolecular Chemistry (RSC), 2024. URL: [Link]

  • Title: A “Tag-and-Modify” Approach to Site-Selective Protein Modification Source: Accounts of Chemical Research (ACS), 2011. URL: [Link]

  • Title: Palladium-Mediated Cell-Surface Labeling Source: Journal of the American Chemical Society (ACS), 2011. URL: [Link]

Sources

Application

Palladium-catalyzed amination of Methyl 2-amino-2-(4-iodophenyl)acetate

Application Note: Advanced Protocols for the Palladium-Catalyzed Amination of Methyl 2-amino-2-(4-iodophenyl)acetate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Techn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the Palladium-Catalyzed Amination of Methyl 2-amino-2-(4-iodophenyl)acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols

Executive Summary & Mechanistic Rationale

The functionalization of unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery and bioconjugation . Methyl 2-amino-2-(4-iodophenyl)acetate—a derivative of 4-iodophenylglycine—presents a highly valuable but synthetically challenging scaffold. The objective is to perform a palladium-catalyzed Buchwald-Hartwig amination at the para-iodo position without compromising the unprotected α -primary amine or the stereochemical integrity of the α -chiral center.

The Chemoselectivity Challenge:

  • Oligomerization: The unprotected α -amine is a potent nucleophile. Under standard cross-coupling conditions, it will compete with the external amine for the electrophilic Pd(II)-aryl intermediate, leading to step-growth polymerization and rapid catalyst poisoning.

  • Racemization: Phenylglycine derivatives possess a highly acidic benzylic α -proton (flanked by the aryl ring and the methyl ester). The use of strong alkoxide bases (e.g., NaOtBu ) will induce rapid deprotonation, forming a planar enolate and resulting in complete racemization of the amino acid.

To overcome these hurdles without resorting to orthogonal protecting group chemistry, one must exploit steric causality . By utilizing highly sterically demanding dialkylbiaryl phosphines (e.g., BrettPhos) or specialized ligands like CM-phos , the catalytic pocket becomes too restricted for the bulky, internally hindered α -amine to coordinate. Instead, the pocket selectively accommodates unhindered external amines (e.g., morpholine or primary anilines), driving chemoselective C–N bond formation.

Pathway Visualization

Pathway Substrate Methyl 2-amino-2- (4-iodophenyl)acetate OxAdd Pd(II) Aryl Iodide Intermediate Substrate->OxAdd Pd0 Active Pd(0)L_n Pd0->OxAdd Oxidative Addition PathA External Amine Coordination OxAdd->PathA Bulky Ligand (e.g., BrettPhos) PathB Internal α-Amine Coordination OxAdd->PathB Unhindered Ligand PathC α-Proton Deprotonation OxAdd->PathC Strong Base (e.g., NaOtBu) Product Desired Arylamine (Chemoselective) PathA->Product Reductive Elimination Oligomer Oligomerization (Catalyst Death) PathB->Oligomer Racemic Racemization (Loss of Chirality) PathC->Racemic

Fig 1: Reaction pathways and chemoselectivity in the Pd-catalyzed amination of the substrate.

Quantitative Optimization Data

The following table summarizes the causality behind catalyst and reagent selection. Data reflects the coupling of the substrate with morpholine (1.2 equiv).

Table 1: Optimization of Chemoselective Amination Parameters

EntryPd SourceLigandBaseSolventTemp (°C)Target Yield (%)Oligomer (%)Racemization (%)
1 Pd(OAc)2​ BINAP NaOtBu Toluene100< 5> 80> 50
2 Pd2​(dba)3​ XPhos Cs2​CO3​ Dioxane90423512
3 Pd2​(dba)3​ BrettPhos K3​PO4​ t -Amyl OH8088 < 2< 1
4 Pd2​(dba)3​ CM-phos K3​PO4​ t -Amyl OH8091 < 1< 1

Note: The combination of a highly bulky ligand (BrettPhos/CM-phos) and a mild, insoluble inorganic base ( K3​PO4​ ) in a sterically hindered alcohol ( t -Amyl OH) is mandatory to suppress both oligomerization and racemization.

Self-Validating Experimental Protocols

Protocol A: Direct Chemoselective Amination (Advanced)

This protocol bypasses the need for Boc-protection by utilizing steric exclusion via the BrettPhos ligand system.

Materials:

  • Methyl 2-amino-2-(4-iodophenyl)acetate (1.0 mmol, 305.1 mg)

  • Morpholine (External Amine) (1.2 mmol, 104.5 mg)

  • Pd2​(dba)3​ (0.02 mmol, 2.0 mol% Pd, 18.3 mg)

  • BrettPhos (0.048 mmol, 2.4 mol%, 25.8 mg)

  • Anhydrous K3​PO4​ (2.0 mmol, 424.5 mg) - Must be finely milled and oven-dried.

  • Anhydrous t -Amyl Alcohol (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd2​(dba)3​ , BrettPhos, and K3​PO4​ . Evacuate and backfill with ultra-pure Argon (3 cycles).

  • Substrate Addition: Dissolve the iodo-substrate and morpholine in degassed t -Amyl alcohol. Add this solution to the Schlenk tube via a gas-tight syringe.

  • Catalyst Activation (QC Checkpoint 1): Heat the reaction mixture to 80 °C.

    • Self-Validation: Within 10–15 minutes, the heterogeneous yellow suspension must transition to a deep red/brown homogeneous solution (with suspended base). This color shift confirms the reduction of Pd(II) to the active Pd(0) species and successful oxidative addition. If the solution turns black, Pd-black has precipitated (indicating oxygen ingress); halt the experiment.

  • Reaction Monitoring: Stir vigorously at 80 °C for 4 hours.

  • LC-MS Verification (QC Checkpoint 2): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation: The Total Ion Chromatogram (TIC) must show >95% consumption of the starting material ( m/z 305.1 for [M+H]⁺). The product mass ( m/z 264.1 for [M+H]⁺) should be the base peak. The absence of m/z 581 (dimerization product) validates the chemoselectivity of the BrettPhos ligand.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the inorganic base and Pd residues. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient 98:2 to 90:10) to afford the pure aminated amino ester.

Protocol B: Orthogonal Protection-Amination Workflow (Industry Standard)

If coupling a highly sterically hindered external amine where BrettPhos fails to differentiate the two amines, transient Boc-protection is required.

Step 1: Boc-Protection

  • Dissolve the substrate (1.0 mmol) in DCM (5 mL). Add Boc2​O (1.1 mmol) and Et3​N (1.5 mmol).

  • Stir at room temperature for 2 hours.

  • Self-Validation: TLC (Hexanes/EtOAc 7:3) should show complete disappearance of the ninhydrin-active baseline spot (free amine) and the appearance of a high-Rf, UV-active spot.

  • Wash with 5% citric acid, dry over Na2​SO4​ , and concentrate to yield the Boc-protected intermediate.

Step 2: Standard Buchwald-Hartwig Amination

  • Combine the Boc-protected substrate (1.0 mmol), external amine (1.2 mmol), Pd(OAc)2​ (2 mol%), RuPhos (4 mol%), and Cs2​CO3​ (2.0 mmol) in anhydrous Dioxane (5 mL) under Argon.

  • Heat to 90 °C for 6 hours.

  • Self-Validation: LC-MS will show the product peak with a characteristic [M+H-56]⁺ fragment (loss of isobutylene from the Boc group in the mass spectrometer), confirming successful coupling without deprotection.

Step 3: Deprotection

  • Treat the crude coupled product with 20% TFA in DCM (5 mL) for 1 hour at room temperature.

  • Concentrate and neutralize with saturated aqueous NaHCO3​ to yield the final functionalized amino acid ester.

Method

Application Note: Advanced Radioiodination Protocols for Methyl 2-amino-2-(4-iodophenyl)acetate Precursors

Introduction The development of radiolabeled unnatural amino acids is a cornerstone of modern molecular imaging and targeted radionuclide therapy. Derivatives of 4-iodophenylglycine, such as Methyl 2-amino-2-(4-iodopheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of radiolabeled unnatural amino acids is a cornerstone of modern molecular imaging and targeted radionuclide therapy. Derivatives of 4-iodophenylglycine, such as Methyl 2-amino-2-(4-iodophenyl)acetate, are highly valuable precursors for targeting amino acid transporters overexpressed in various oncological pathologies (1)[1].

The presence of the methyl ester protecting group in this precursor is a deliberate design choice. It enhances the molecule's solubility in organic solvents during radiolabeling and prevents the formation of zwitterions, which can severely complicate chromatographic purification. Depending on the selected radioisotope (e.g., 123 I for SPECT, 124 I for PET, or 125 I/ 131 I for Auger/ β− therapy), this single precursor scaffold can be adapted for diverse theranostic applications (2)[2].

Mechanistic Rationale: Selecting the Labeling Strategy

Radioiodination of unactivated aryl rings requires specific catalytic or electrophilic strategies to achieve high radiochemical yields (RCY). For Methyl 2-amino-2-(4-iodophenyl)acetate, two primary pathways are utilized:

Pathway A: Cu(I)-Catalyzed Isotopic Exchange (Nucleophilic Substitution)

Direct isotopic exchange (I-for-I) involves the substitution of the stable 127 I atom with a radioactive iodine isotope. Because the phenyl ring is not strongly activated for spontaneous nucleophilic aromatic substitution (S N​ Ar), a Copper(I) catalyst is employed to lower the activation energy (3)[3]. The reaction proceeds via an oxidative addition of Cu(I) into the C-I bond, followed by radioiodide ligand exchange and reductive elimination. While this method is straightforward, it inherently produces a "carrier-added" product, meaning the specific activity is limited by the equilibrium between the radioactive and stable iodine pools (4)[4].

Pathway B: Halodestannylation (Electrophilic Aromatic Substitution - S E​ Ar)

To achieve the high specific activity required for receptor-targeting radiopharmaceuticals, the "no-carrier-added" (NCA) halodestannylation approach is preferred (1)[1]. The iodo-precursor is first converted into a trialkylstannyl derivative (e.g., tributylstannyl). The highly polarized and relatively weak C-Sn bond directs electrophilic attack exclusively to the ipso position (5)[5]. In the presence of a mild oxidant, radioiodide (Na[ I]) is oxidized to an electrophilic species ([ I] + ), which rapidly displaces the stannyl group via a Wheland intermediate (5)[5].

Pathways Precursor Methyl 2-amino-2- (4-iodophenyl)acetate Exchange Isotopic Exchange (Cu(I) catalyzed, Na[*I]) Precursor->Exchange Direct Labeling Stannylation Palladium Catalysis (Hexabutylditin) Precursor->Stannylation Pre-functionalization Product Radioiodinated Product (Methyl 2-amino-2-(4-[*I]iodophenyl)acetate) Exchange->Product Carrier-Added Stannyl Stannyl Intermediate (Tributylstannyl derivative) Stannylation->Stannyl Destannylation Halodestannylation (Na[*I], Oxidant) Stannyl->Destannylation Electrophilic Substitution Destannylation->Product No-Carrier-Added (NCA)

Divergent radioiodination pathways for Methyl 2-amino-2-(4-iodophenyl)acetate precursors.

Experimental Protocols

Note: All procedures involving radioactive materials must be performed in a certified radiochemistry fume hood with appropriate shielding and radiation monitoring.

Protocol A: Cu(I)-Catalyzed Isotopic Exchange

Causality Insight: The addition of a reducing agent like SnSO 4​ is critical in this protocol to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state during the high-temperature reaction (3)[3].

  • Preparation : In a 1.5 mL sealed borosilicate glass vial, dissolve 1.0 mg of Methyl 2-amino-2-(4-iodophenyl)acetate in 100 µL of absolute ethanol.

  • Catalyst Addition : Add 50 µL of a freshly prepared aqueous solution containing CuCl (2 mg/mL) and SnSO 4​ (1 mg/mL).

  • Radiolabeling : Introduce the desired amount of Na[ 125 I] or Na[ 131 I] (typically 37–185 MBq, 1–5 mCi) in dilute NaOH (pH 8-9).

  • Reaction : Seal the vial and heat at 100°C for 45 minutes.

  • Quenching : Cool the vial in an ice bath and quench the reaction by adding 100 µL of HPLC mobile phase.

  • Purification : Inject the mixture onto a reversed-phase HPLC system. Collect the radioactive fraction co-eluting with the cold reference standard.

Protocol B: Halodestannylation (NCA Approach)

Causality Insight: The free primary amine on the precursor is susceptible to oxidation. Therefore, Chloramine-T (a harsh, soluble oxidant) is avoided. Instead, IODO-GEN (a solid-phase, mild oxidant) is used to generate the electrophilic iodine species without degrading the amine (4)[4].

Step 1: Synthesis of the Stannyl Precursor (Cold)

  • React Methyl 2-amino-2-(4-iodophenyl)acetate with hexabutylditin (1.5 eq) and Pd(PPh 3​ ) 4​ (0.05 eq) in anhydrous toluene at 100°C for 12 hours under argon.

  • Purify via silica gel flash chromatography to isolate Methyl 2-amino-2-(4-(tributylstannyl)phenyl)acetate.

Step 2: Radioiodination

  • Oxidant Coating : Coat a microcentrifuge tube with IODO-GEN (10 µg) by evaporating a solution of IODO-GEN in chloroform under a gentle stream of nitrogen (4)[4].

  • Reaction Mixture : Dissolve 50 µg of the stannyl precursor in 50 µL of ethanol. Add 50 µL of 0.1 M phosphate buffer (pH 6.5) to the IODO-GEN tube.

  • Labeling : Add the precursor solution to the IODO-GEN tube, immediately followed by Na[ 125 I] (37–370 MBq).

  • Incubation : Vortex gently and incubate at room temperature for 15 minutes.

  • Quenching : Terminate the reaction by adding 50 µL of 0.1 M sodium metabisulfite. Self-validation step: Metabisulfite reduces unreacted [ I] + back to [ I] , halting the reaction and protecting the HPLC column from oxidative damage (4)[4].

  • Purification : Purify via radio-HPLC. The NCA product will elute distinctly from the stannyl precursor.

Mechanism NaI Na[*I] Electrophile Electrophilic [*I]+ Species NaI->Electrophile Oxidant IODO-GEN (Solid Phase) Oxidant->Electrophile Oxidation Wheland Sigma Complex (Wheland Int.) Electrophile->Wheland Stannyl Aryl-SnBu3 Precursor Stannyl->Wheland ipso-SEAr Attack Product Aryl-[*I] Product Wheland->Product - SnBu3+

Mechanism of electrophilic halodestannylation using a solid-phase oxidant.

Data Presentation: Protocol Comparison

To guide experimental design, the quantitative and qualitative differences between the two methodologies are summarized below.

ParameterProtocol A: Cu(I) Isotopic ExchangeProtocol B: Halodestannylation
Radiochemical Yield (RCY) 60% – 80%> 90%
Specific Activity Low to Moderate (Carrier-Added)High (No-Carrier-Added, NCA)
Reaction Time 45 – 60 minutes10 – 15 minutes
Temperature 100°CRoom Temperature
Precursor Synthesis None (Uses stable iodo-compound)Requires Pd-catalyzed stannylation
Optimal Application In vitro assays, high-dose therapy modelsReceptor targeting, in vivo PET/SPECT imaging

Quality Control and in vivo Stability

Following HPLC purification, the radiochemical purity (RCP) of the Methyl 2-amino-2-(4-[ I]iodophenyl)acetate must exceed 95%. Identity is confirmed by co-injecting the radioactive product with the non-radioactive Methyl 2-amino-2-(4-iodophenyl)acetate standard; the UV peak of the standard must align perfectly with the radiometric peak of the product.

Structurally, iodine radionuclides retained on sp 2 hybridized carbon atoms within an aromatic ring (iodo-arenes) demonstrate excellent in vivo stability. Unlike aliphatic iodides, which are highly susceptible to enzymatic deiodination, the robust C(sp 2 )-I bond in this phenylglycine derivative ensures minimal accumulation of free radioiodine in the thyroid or stomach during preclinical biodistribution studies (6)[6].

References

  • Vaidyanathan, G., & Zalutsky, M. R. (2011). "An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine." PMC.
  • "Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years." PMC.
  • "Radiopharmaceutical chemistry: Iodination techniques." ResearchGate.
  • "Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination." PMC.
  • "Synthesis of radioiodinated 4-[*I]iodoantipyrine via isotopic exchange." ResearchGate.
  • "Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques." (2025). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in the chiral resolution of Methyl 2-amino-2-(4-iodophenyl)acetate

Technical Support Center: Chiral Resolution of Methyl 2-amino-2-(4-iodophenyl)acetate Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral Resolution of Methyl 2-amino-2-(4-iodophenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with the chiral resolution of Methyl 2-amino-2-(4-iodophenyl)acetate .

Because this unnatural amino acid derivative features a highly polarizable 4-iodo substituent and a highly acidic α -proton (flanked by an ester and an electron-withdrawing aryl group), standard resolution protocols often fail due to co-crystallization or spontaneous racemization. This guide provides self-validating protocols and mechanistic solutions to push your enantiomeric excess (ee) beyond 99%.

Section 1: Classical Diastereomeric Salt Resolution

Q1: My enantiomeric excess (ee) is plateauing at ~75% despite multiple recrystallizations. What is causing this, and how do I fix it? Causality: You have likely hit the eutectic point of the diastereomeric salt mixture. The heavy 4-iodo group increases the lipophilicity of the molecule, which often narrows the metastable zone width between the (R)- and (S)-diastereomeric salts. This leads to the simultaneous nucleation (co-crystallization) of the more soluble, unwanted diastereomer alongside your target salt[1]. Solution: Implement the Dutch Resolution approach. Instead of using a single resolving agent, use a "family" of structurally related resolving agents (e.g., a 1:1:1 mixture of Dibenzoyl-L-tartaric acid, Di-p-toluoyl-L-tartaric acid, and L-tartaric acid). The structurally similar additives act as nucleation inhibitors for the more soluble diastereomer, artificially widening the metastable zone and allowing the less soluble salt to crystallize with >95% ee in a single crop [1].

Q2: When I try to improve the ee by changing solvents, my yield drops below 20%. How can I balance yield and optical purity? Causality: Classical Pasteur resolution (1 equivalent of chiral acid) operates under strict thermodynamic solubility limits. If the solubility curve of your target salt is too steep in your chosen solvent, you will lose massive amounts of the product to the mother liquor. Solution: Switch to the Pope-Peachey Method [2]. Use 0.5 equivalents of your chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid) and 0.5 equivalents of an achiral acid (e.g., HCl or acetic acid). The achiral acid forms a highly soluble salt with the unwanted enantiomer, drastically shifting the thermodynamic equilibrium and pushing the target diastereomer out of solution, routinely doubling the isolated yield.

G Start Racemic Ester Resolution Check ee Plateau at 70-80%? Start->Check Yes1 Co-crystallization (Eutectic Limit) Check->Yes1 Yes No1 Yield < 20%? Check->No1 No Sol1 Dutch Resolution (Family of Agents) Yes1->Sol1 Inhibit Nucleation Sol2 Pope-Peachey Method (0.5 eq Chiral Acid) No1->Sol2 Yes: Adjust Thermodynamics

Troubleshooting logic for diastereomeric salt resolution of racemic esters.

Table 1: Comparison of Resolving Agents for Methyl 2-amino-2-(4-iodophenyl)acetate

Resolving Agent StrategyMolar EquivalentsTypical Yield (%)Typical ee (%)Primary Mechanism of Action
Standard (L-Tartaric Acid)1.0 eq35 - 40%70 - 80%Thermodynamic crystallization
Dutch Resolution (Mixed Acids)1.0 eq (Total)40 - 45%> 95%Nucleation inhibition of soluble salt
Pope-Peachey Method0.5 eq Chiral / 0.5 eq HCl45 - 48%> 90%Solubility suppression of unwanted salt

Section 2: Enzymatic & Dynamic Kinetic Resolution (DKR)

Q3: I am using enzymatic hydrolysis to resolve the ester, but the reaction stalls at 20% conversion and the E-value (enantiomeric ratio) is poor. Why? Causality: Hydrolases often struggle with the steric bulk of the para-iodo substitution on the phenylglycine scaffold. Furthermore, conducting enzymatic hydrolysis in aqueous buffers at pH > 7.0 causes the unreacted Methyl 2-amino-2-(4-iodophenyl)acetate to spontaneously racemize via base-catalyzed deprotonation of the highly acidic α -proton [3]. Solution: Abandon aqueous hydrolysis. Instead, perform an Enzymatic N-acylation in an organic solvent using Candida antarctica Lipase B (CALB / Novozym 435). CALB has a highly accommodating active site for bulky aryl groups and operates flawlessly in anhydrous media, preventing unwanted aqueous side reactions [4].

Q4: How can I achieve the theoretical maximum of 100% yield and >99% ee? Causality: Standard kinetic resolution is mathematically capped at a 50% yield. To break this barrier, you must exploit the Curtin-Hammett principle by coupling the enzymatic resolution with in situ racemization of the unreacted enantiomer. Because the α -proton of your specific iodo-phenylglycine derivative is highly acidic, it is the perfect candidate for Dynamic Kinetic Resolution (DKR) [3]. Solution: Combine CALB with a mild racemization catalyst (such as 3,5-dinitrosalicylaldehyde). The aldehyde forms a transient Schiff base with the unreacted (S)-amine, increasing the acidity of the α -proton and allowing rapid racemization to the (R)-enantiomer, which is then irreversibly acylated by the enzyme.

DKR S_Ester (S)-Ester (Unreactive) R_Ester (R)-Ester (Reactive) S_Ester->R_Ester In situ epimerization Product (R)-N-Acyl Ester >99% ee R_Ester->Product Kinetic Resolution Catalyst Salicylaldehyde (Racemization) Catalyst->S_Ester Catalyzes Enzyme CALB Enzyme (Acylation) Enzyme->R_Ester Catalyzes

Dynamic Kinetic Resolution (DKR) pathway coupling enzymatic acylation with racemization.

Step-by-Step Methodology: DKR of Methyl 2-amino-2-(4-iodophenyl)acetate

This self-validating protocol ensures continuous racemization of the substrate without degrading the enzyme or the product.

Reagents & Materials:

  • Racemic Methyl 2-amino-2-(4-iodophenyl)acetate (1.0 mmol)

  • Candida antarctica Lipase B (Novozym 435) (20 mg)

  • 3,5-Dinitrosalicylaldehyde (0.05 mmol, 5 mol% racemization catalyst)

  • Isopropyl methoxyacetate (3.0 mmol, acyl donor)

  • Anhydrous Toluene (5.0 mL)

  • Activated 4Å Molecular Sieves (100 mg)

Workflow:

  • System Dehydration: Add the activated 4Å molecular sieves to a flame-dried Schlenk flask. Moisture must be strictly excluded to prevent premature ester hydrolysis.

  • Substrate & Catalyst Loading: Dissolve the racemic ester and 3,5-dinitrosalicylaldehyde in anhydrous toluene. Stir at 25°C for 10 minutes to allow the initial Schiff base equilibrium to establish.

  • Initiation: Add the isopropyl methoxyacetate (acyl donor) followed by the immobilized CALB (Novozym 435).

  • Incubation: Stir the suspension gently at 50°C. Causality note: 50°C is the optimal thermal window where the rate of Schiff-base racemization matches the rate of enzymatic acylation without denaturing CALB.

  • Monitoring: Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when the unacylated ester peak disappears (typically 24-36 hours).

  • Isolation: Filter the mixture to recover the immobilized enzyme and molecular sieves (the enzyme can be washed with cold toluene and reused up to 3 times). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting (R)-N-methoxyacetyl-2-amino-2-(4-iodophenyl)acetate via flash chromatography. The N-acyl group can later be removed via mild acidic hydrolysis (e.g., 6N HCl at 60°C) to yield the optically pure amino acid.

References

  • Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents. A Status Report. Synthesis, 2003. Available at:[Link]

  • Study of the Mechanism of the Optical Resolution of N-methylamphetamine via Diastereoisomeric Salt Formation by the Pope-Peachey Method. Tetrahedron: Asymmetry, 1994. Available at:[Link]

  • Synthesis of Optically Active Amino Acid Derivatives via Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 2009. Available at:[Link]

  • Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A. Tetrahedron, 2004. Available at:[Link]

Optimization

Best column chromatography purification methods for Methyl 2-amino-2-(4-iodophenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of poly-functionalized synthetic intermediates. Purifying Methyl 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of poly-functionalized synthetic intermediates.

Purifying Methyl 2-amino-2-(4-iodophenyl)acetate presents a classic chromatographic triad of conflicting properties:

  • A basic primary amine that causes severe streaking on standard silica.

  • A base-sensitive methyl ester prone to hydrolysis if aggressive basic modifiers are used.

  • A heavy, lipophilic 4-iodophenyl group that dominates the molecule's UV absorbance and overall solubility.

Below is our comprehensive, self-validating troubleshooting guide and protocol repository designed to help you isolate this compound with high yield and purity.

SECTION 1: Mechanistic Troubleshooting & FAQs

Q: Why does Methyl 2-amino-2-(4-iodophenyl)acetate streak so extensively on standard bare silica gel? A: This is a fundamental acid-base interaction. Standard bare silica gel (60Å) contains surface silanol groups (Si-OH) that act as Brønsted acids[1]. Your compound features a primary amine with a pKa of approximately 8.5–9.0. When the basic amine contacts the acidic silanols, strong ionic hydrogen bonds form, causing the compound to bind tightly to the stationary phase[2]. This results in severe band-broadening (streaking), poor resolution, and low mass recovery[1].

Mechanism Amine Primary Amine (Basic, pKa ~8.5) Interaction Strong Ionic Hydrogen Bonding Amine->Interaction Silanol Silica Silanols (Brønsted Acid) Silanol->Interaction Result Severe Streaking & Poor Recovery Interaction->Result

Mechanistic causality of amine streaking on bare silica gel.

Q: Can I just add a basic modifier like Triethylamine (TEA) to my mobile phase? A: Yes, but with extreme caution. Adding 1% TEA to your mobile phase acts as a "competing base" that neutralizes the acidic silanols, allowing your amine to elute as a sharp band[3]. However, your compound is a methyl ester . Prolonged exposure to TEA during fraction collection and concentration can catalyze base-mediated ester hydrolysis, converting your product into the corresponding carboxylic acid. If you use TEA, you must rotary evaporate the fractions immediately at a low bath temperature.

Q: What is the absolute best stationary phase for this compound to avoid both streaking and hydrolysis? A: The optimal, risk-free method is using Amine-functionalized silica (Amino-silica / NH2-silica) . In this stationary phase, the silica surface is covalently bonded with aminopropyl groups, rendering the surface basic[4]. This eliminates the need for basic modifiers in your mobile phase[1]. You can elute the compound using standard, safe solvents (like Hexane/EtOAc), completely protecting the sensitive methyl ester from hydrolysis while achieving sharp, symmetrical peaks[1].

SECTION 2: Process Decision Workflow

Use the following logical workflow to determine the best purification strategy based on your laboratory's resources.

G Start Crude Mixture: Methyl 2-amino-2-(4-iodophenyl)acetate TLC TLC Screening (Hexane/EtOAc) Start->TLC Decision Is the amine streaking? TLC->Decision NH2_Silica Method A: Amino-Silica (No modifier, protects ester) Decision->NH2_Silica Severe (Recommended) TEA_Silica Method B: Bare Silica + 1% TEA (Requires rapid evaporation) Decision->TEA_Silica Severe (Budget Option) Elution Elute & Monitor via UV (254 nm) NH2_Silica->Elution TEA_Silica->Elution Pure Pure Amino Ester Elution->Pure

Workflow for selecting the optimal purification strategy for amino esters.

SECTION 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in analytical checks will confirm the integrity of your compound before you commit your entire batch to the column.

Protocol A: Premium Normal-Phase Chromatography (Amino-Silica)

This is the gold-standard method for amino esters, ensuring zero hydrolysis and maximum recovery.

  • Self-Validation (Pre-screen): Spot your crude mixture on an NH2-functionalized TLC plate[2]. Develop in 80:20 Hexane/Ethyl Acetate. The Rf of the product should match the expected column elution profile without tailing. If tailing persists even on NH2-plates, your sample is overloaded.

  • Stationary Phase Preparation: Pack a column with spherical Amino-Silica gel (40-75 μm)[4]. The loading capacity is typically 2–5% (w/w).

  • Equilibration: Flush the column with 3 column volumes (CV) of 90:10 Hexane/Ethyl Acetate.

  • Sample Loading: Dissolve the crude Methyl 2-amino-2-(4-iodophenyl)acetate in a minimal amount of DCM (or the mobile phase). Load evenly onto the column head.

  • Elution: Run a gradient from 10% to 40% Ethyl Acetate in Hexane. The 4-iodophenyl group provides strong UV absorbance, so monitor fractions at 254 nm.

  • Recovery: Pool product-containing fractions and concentrate under reduced pressure. The ester remains 100% intact due to the neutral mobile phase.

Protocol B: Cost-Effective Chromatography (Bare Silica + 1% TEA)

Use this method if Amino-silica is unavailable. Strict adherence to timing is required to prevent ester cleavage.

  • Solvent Preparation: Prepare the mobile phase (e.g., 70:30 Hexane/EtOAc) and add exactly 1% (v/v) Triethylamine (TEA)[3].

  • Column Neutralization (Critical): Pack standard bare silica gel. You must pre-equilibrate the column with at least 3 CVs of the TEA-containing solvent to fully neutralize the acidic silanols before loading the sample[3].

  • Sample Loading: Load the crude mixture dissolved in a minimum volume of the mobile phase.

  • Elution: Elute using the 1% TEA solvent system. Collect fractions in small volumes to minimize residence time in the basic solution.

  • Self-Validation (2D-TLC Check): Perform a 2D-TLC of a middle fraction. Spot the fraction, run it in the TEA solvent, rotate the plate 90 degrees, and run it again. If the compound appears as a single spot on the diagonal, no on-column hydrolysis occurred. If a second, lower spot appears (the carboxylic acid), your ester is hydrolyzing.

  • Immediate Post-Processing (Critical): Immediately pool the UV-active fractions and concentrate via rotary evaporation (bath temp < 30°C) to rapidly remove the TEA.

SECTION 4: Quantitative Performance Data

Summarized below are the quantitative metrics and comparative data to help you select and optimize your purification parameters.

Table 1: Stationary Phase Performance Comparison for Amino Esters

Stationary PhaseModifier RequiredEluent SystemEster Hydrolysis RiskLoading Capacity (w/w)Relative Cost
Amino-Silica (NH2) NoneHexane/EtOAcVery Low 2–5%High
Bare Silica Gel (60Å) Yes (1% TEA)Hexane/EtOAcModerate (Time-dependent)1–2%Low
Reversed-Phase (C18) Yes (0.1% Formic Acid)Water/MeCNHigh (Acidic cleavage)1–5%Very High

Table 2: Suggested Gradient Profile for Amino-Silica (Hexane/EtOAc)

Column Volume (CV)% Hexane% Ethyl AcetateExpected Elution Profile
0 - 290%10%Non-polar impurities (e.g., unreacted iodobenzene derivatives)
2 - 570%30%Methyl 2-amino-2-(4-iodophenyl)acetate
5 - 850%50%Polar byproducts / baseline material

SECTION 5: References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at:[Link]

  • Sorbent Technologies. "Amino Silica Gel." Available at:[Link]

  • Fuji Silysia Chemical Ltd. "CHROMATOREX - Amino Silica Gel." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl 2-amino-2-(4-iodophenyl)acetate Substitutions

Welcome to the Technical Support Center. As drug development increasingly relies on unnatural amino acids, derivatizing highly congested α -arylglycine scaffolds has become a critical bottleneck.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on unnatural amino acids, derivatizing highly congested α -arylglycine scaffolds has become a critical bottleneck. Methyl 2-amino-2-(4-iodophenyl)acetate presents a dual challenge: severe steric hindrance at the α -carbon (flanked by a bulky 4-iodophenyl ring and a methyl ester) and a highly reactive C–I bond prone to unintended chemoselective degradation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to successfully execute substitution reactions on this demanding substrate.

Section 1: Mechanistic Insights & FAQs

Q: Why do standard direct N-alkylation protocols (e.g., alkyl halides + K2​CO3​ ) fail or yield poor results with this substrate? A: Direct N-alkylation relies on an SN​2 mechanism, which requires the nitrogen lone pair to attack the electrophile. In Methyl 2-amino-2-(4-iodophenyl)acetate, the nitrogen is sterically shielded by the adjacent ester and aryl groups. This bulk exponentially increases the activation energy for the SN​2 trajectory. When researchers attempt to force the reaction with higher temperatures or stronger bases, the acidic α -proton is abstracted, leading to rapid epimerization (racemization) of the chiral center rather than the desired substitution[1].

Q: How does Reductive Amination bypass this steric barrier? A: Reductive amination fundamentally alters the reaction geometry. Instead of a congested SN​2 attack, the primary amine undergoes a nucleophilic addition to a carbonyl, forming a hemiaminal that dehydrates into an imine (or iminium ion). The resulting imine carbon is sp2 hybridized and planar, which temporarily relieves the steric strain around the nitrogen. Subsequent hydride delivery occurs from the less hindered face, efficiently yielding the N-alkylated product[2].

Q: Will the 4-iodo group interfere with substitution reactions? A: Yes, if the wrong reagents are selected. The aryl iodide is highly susceptible to hydrodehalogenation or oxidative addition. For instance, using H2​ with Pd/C for reductive amination will rapidly cleave the C–I bond. To preserve the iodine for downstream cross-coupling (e.g., Buchwald-Hartwig or Suzuki reactions), strictly chemoselective hydride donors like NaBH(OAc)3​ or metal-free silane reductions must be employed[3].

Pathway Start Methyl 2-amino-2-(4-iodophenyl)acetate DirectAlk Direct N-Alkylation (Alkyl Halides + Base) Start->DirectAlk RedAm Reductive Amination (Aldehyde/Ketone + Reductant) Start->RedAm StericClash Steric Hindrance Blocks SN2 Racemization Risk DirectAlk->StericClash High Activation Energy Iminium Iminium Ion Formation (Planar, Less Hindered) RedAm->Iminium Acid Catalysis StericClash->DirectAlk Failed Rxn Success Secondary/Tertiary Amine Product Iminium->Success Hydride Transfer

Reaction pathway: Direct alkylation vs. reductive amination for hindered amines.

Section 2: Troubleshooting Guide

Troubleshooting Start Reaction Yields < 20%? CheckSide Analyze Crude via LC-MS Start->CheckSide Unreacted Unreacted Starting Material CheckSide->Unreacted Deiodination Loss of Iodine (M-126) CheckSide->Deiodination Racemization Loss of Enantiopurity CheckSide->Racemization FixUnreacted Add Ti(O-iPr)4 to drive imine formation Unreacted->FixUnreacted FixDeiodination Switch from Pd/H2 to NaBH(OAc)3 Deiodination->FixDeiodination FixRacemization Remove strong bases, use pH 4-5 buffer Racemization->FixRacemization

Diagnostic workflow for troubleshooting failed substitution reactions.

  • Issue 1: Incomplete conversion / High recovery of starting material.

    • Cause: Severe steric clash prevents the initial nucleophilic attack on the carbonyl, or the reducing agent is consuming the aldehyde/ketone before the imine can form.

    • Solution: Implement a two-step protocol. Use a strong Lewis acid/dehydrating agent (e.g., Ti(O−iPr)4​ ) to force imine formation before introducing the hydride source[4].

  • Issue 2: Loss of enantiomeric excess (ee%).

    • Cause: The use of strong bases ( NaH , KOtBu , or even prolonged exposure to K2​CO3​ ) deprotonates the highly acidic α -proton.

    • Solution: Maintain mildly acidic to neutral conditions (pH 4-5) using acetic acid during reductive amination, completely avoiding base-mediated direct alkylation[1].

  • Issue 3: Mass spectrometry shows M-126 (Loss of Iodine).

    • Cause: Catalytic hydrogenolysis of the C–I bond due to the use of Palladium on carbon ( Pd/C ) and H2​ gas.

    • Solution: Switch to chemoselective hydride donors like NaBH(OAc)3​ or use trichlorosilane ( Cl3​SiH ) for highly congested tertiary amine synthesis[5].

Section 3: Quantitative Data: Reagent Selection Matrix

Summarized below is the comparative performance of various alkylation strategies for hindered α -arylglycine esters.

Reagent SystemSteric ToleranceChemoselectivity (C–I Bond)Racemization RiskRecommended Use Case
Alkyl Halide + K2​CO3​ LowHighHighUnhindered primary amines (Not recommended here)
Aldehyde + H2​ , Pd/C HighLow (Cleaves C–I) LowSubstrates lacking aryl halogens
Aldehyde + NaBH3​CN ModerateHighLowMildly hindered substrates; requires pH ~5
Aldehyde + Ti(O−iPr)4​ + NaBH(OAc)3​ High High Low Optimal for Methyl 2-amino-2-(4-iodophenyl)acetate [3]
Ketone + Cl3​SiH
  • TMEDA
Very HighHighLowHighly congested tertiary amine synthesis[5]
Section 4: Self-Validating Experimental Protocol

Protocol: Chemoselective Two-Step Reductive Amination Objective: Synthesize an N-alkyl derivative while strictly preserving the α -chiral center and the aryl iodide.

Step 1: Imine Formation (Pre-activation)

  • Dissolve Methyl 2-amino-2-(4-iodophenyl)acetate (1.0 equiv, 1.0 mmol) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL) under an argon atmosphere.

    • Causality: DCE is chosen over DCM due to its higher boiling point, allowing mild heating if the steric clash is severe. Argon prevents oxidative degradation.

  • Add Titanium(IV) isopropoxide ( Ti(O−iPr)4​ , 2.0 equiv) dropwise.

    • Causality: The bulky phenylglycine derivative struggles to attack the carbonyl. Ti(O−iPr)4​ acts as both a Lewis acid to activate the carbonyl and a water scavenger to irreversibly drive the equilibrium toward the imine.

  • Stir at room temperature for 4-6 hours.

    • Self-Validating Checkpoint: Remove a 10 μ L aliquot, quench with saturated NaHCO3​ , extract with EtOAc, and analyze via LC-MS. Do not proceed until the primary amine peak is consumed and the imine mass ( [M+H]+ ) is dominant.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.5 equiv) portion-wise.

    • Causality: NaBH(OAc)3​ is a mild hydride source that requires protonation (or Lewis acid activation) to reduce imines[3]. It will not reduce unreacted aldehydes/ketones at this temperature, nor will it cause hydrodehalogenation of the 4-iodophenyl group.

  • Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

Step 3: Workup and Isolation

  • Quench the reaction carefully with saturated aqueous NaHCO3​ (10 mL) to neutralize the mixture and hydrolyze the titanium salts.

    • Self-Validating Checkpoint: A biphasic mixture with a dense white precipitate ( TiO2​ ) will form, confirming the successful hydrolysis of the titanium complex.

  • Filter the suspension through a pad of Celite to remove the TiO2​ salts, washing the pad thoroughly with EtOAc (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Section 5: References

1.[1] Title: Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry Source: PubMed Central (PMC) / ChemSusChem URL: [Link] 2.[2] Title: Preparation and Synthetic Applications of Sterically Hindered Secondary Amines Source: ResearchGate URL: [Link] 3.[5] Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: PubMed Central (PMC) / Tetrahedron Letters URL: [Link] 4.[3] Title: N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride Source: ResearchGate URL: [Link] 5.[4] Title: Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides Source: ACS Publications / Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Stabilizing Methyl 2-amino-2-(4-iodophenyl)acetate against light-induced degradation

Welcome to the Technical Support Center for Methyl 2-amino-2-(4-iodophenyl)acetate . This compound is a highly valuable unnatural amino acid derivative utilized in late-stage functionalization, peptide synthesis, and tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-amino-2-(4-iodophenyl)acetate . This compound is a highly valuable unnatural amino acid derivative utilized in late-stage functionalization, peptide synthesis, and transition-metal-catalyzed cross-coupling. However, the aryl iodide moiety introduces a critical handling vulnerability: profound photosensitivity.

This guide provides researchers and drug development professionals with the mechanistic rationale and field-proven protocols required to prevent, diagnose, and reverse light-induced degradation.

Part 1: Mechanistic FAQ (The "Why")

Q1: Why does my batch of Methyl 2-amino-2-(4-iodophenyl)acetate turn yellow or brown during storage or benchwork? The discoloration is a direct visual indicator of molecular iodine (I₂) formation. Aryl iodides possess a relatively low carbon-iodine (C–I) bond dissociation energy (BDE) of approximately 65–67 kcal/mol[1][2]. Exposure to ultraviolet (UV) light provides sufficient energy to induce homolytic cleavage of the C–I bond, yielding a highly reactive aryl radical and an iodine radical (I•)[3][4]. The iodine radicals rapidly dimerize to form I₂, which imparts a yellow/brown hue to the solid or solution.

Q2: Does the degradation stop at iodine formation, or is the organic framework altered? The organic framework is fundamentally altered. The transient aryl radical generated during homolysis is highly electrophilic. It will rapidly undergo Hydrogen Atom Transfer (HAT) by abstracting a hydrogen atom from available donors (e.g., protic solvents, trace moisture, or adjacent molecules)[2][5]. This process yields Methyl 2-amino-2-phenylacetate (the deiodinated byproduct). Consequently, your reagent loses its reactive iodine handle, which will severely depress yields in downstream palladium-catalyzed cross-coupling or Buchwald-Hartwig aminations.

Q3: Can ambient visible light cause this degradation, or is it strictly limited to UV exposure? While direct homolytic cleavage typically requires the higher energy of UV light (e.g., 254 nm), visible light can drive degradation through Single-Electron Transfer (SET) pathways. If the compound forms an Electron Donor-Acceptor (EDA) complex with trace impurities, solvents, or basic amines, visible light can excite this complex, leading to an SET event that fragments the C–I bond[6][7]. Therefore, strict light shielding across the entire spectrum is mandatory.

Part 2: Degradation Pathways & Diagnostic Workflow

Understanding the causality of degradation allows for precise troubleshooting. Below are the logical pathways governing the breakdown and rescue of the reagent.

Photodegradation A Methyl 2-amino-2- (4-iodophenyl)acetate (Intact) B Homolytic C-I Cleavage A->B UV/Vis Light C Aryl Radical Intermediate B->C D Iodine Radical (I•) B->D E Deiodinated Byproduct (via HAT) C->E Hydrogen Atom Transfer F Molecular Iodine (I2) (Yellow/Brown) D->F Dimerization

Photochemical homolytic cleavage of the C-I bond leading to deiodination.

Troubleshooting Start Visual Inspection of Reagent Batch CheckColor Is the powder/solution yellow or brown? Start->CheckColor Pure Proceed with Synthesis (Shield from light) CheckColor->Pure No (White) Degraded I2 Present. Run HPLC/NMR CheckColor->Degraded Yes CheckPurity Deiodinated Byproduct > 2%? Degraded->CheckPurity Wash Protocol B: Thiosulfate Wash (Removes I2 only) CheckPurity->Wash No Recryst Recrystallization / Chromatography (Removes deiodinated byproduct) CheckPurity->Recryst Yes

Diagnostic workflow for assessing and rescuing light-degraded reagent.

Part 3: Quantitative Stability Matrix

To ensure experimental reproducibility, adhere to the following environmental controls. The matrix below summarizes the expected stability of the C–I bond under various storage conditions.

Storage ConditionLight ExposureAtmosphereEstimated Stability (Intact C–I)Visual Indicator
-20°C Shielded (Foil/Amber)Argon / N₂> 12 MonthsPristine White Powder
4°C Shielded (Amber glass)Ambient Air3 - 6 MonthsOff-white / Pale Yellow
20°C (Benchtop) Ambient Lab LightAmbient Air< 48 HoursYellowing
20°C (Solution) Direct UV / SunlightAmbient Air< 2 HoursDeep Brown Solution

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Optimal Handling and Storage

To prevent the initiation of radical chain processes, the reagent must be isolated from photon sources and thermal accelerators.

  • Container Selection : Store the compound exclusively in actinic amber glass vials to block UV transmission. For long-term storage, wrap the exterior in aluminum foil for complete spectrum shielding.

  • Atmospheric Control : Purge the storage vial with ultra-high purity Argon or Nitrogen before sealing. Oxygen can intercept the photogenerated aryl radical to form peroxy radicals, accelerating degradation and forming complex oxidized mixtures.

  • Temperature Regulation : Store at -20°C. While the initial photolysis event is temperature-independent, the subsequent radical propagation and HAT steps are thermally accelerated. Low temperatures kinetically trap the system.

  • Benchwork Execution : Perform all weighings, transfers, and solution preparations under subdued lighting or red-light conditions.

Protocol B: Rescue and Purification of Degraded Reagent (Thiosulfate Wash)

Purpose : To salvage a slightly degraded batch where the deiodinated byproduct is minimal (<2% by HPLC), but free I₂ is present and threatens to poison transition-metal catalysts or alter reaction stoichiometry. Mechanism : Sodium thiosulfate (Na₂S₂O₃) acts as a mild reducing agent. It donates electrons to molecular iodine (I₂), reducing it to water-soluble iodide ions (I⁻), which partition cleanly into the aqueous phase.

  • Dissolution : Dissolve the yellowed Methyl 2-amino-2-(4-iodophenyl)acetate in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) inside a separatory funnel.

  • Preparation of Wash : Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Extraction : Add an equal volume of the thiosulfate solution to the organic layer. Stopper the funnel and shake vigorously, venting frequently to release pressure.

  • Self-Validating Check : Observe the phase separation. The organic layer will rapidly transition from yellow/brown to completely colorless. This visual shift self-validates the complete reduction and removal of I₂.

  • Washing & Drying : Separate the organic layer, wash once with saturated aqueous NaCl (brine) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) using a light-shielded flask (wrap the receiving flask in foil).

  • Analytical Verification : Run an HPLC or ¹H-NMR on the recovered white solid to ensure the Methyl 2-amino-2-phenylacetate byproduct is within your acceptable tolerance limits. If it exceeds 2%, the batch cannot be rescued by washing alone and requires recrystallization or flash column chromatography.

References

  • Contemporary Methods for Generation of Aryl Radicals Source: National Institutes of Health (NIH)[Link]

  • The temperature dependence of the triplet lifetimes of some aryl iodides and bromides Source: American Institute of Physics (AIP)[Link]

  • Visible Light-Induced Homolytic Cleavage of Perfluoroalkyl Iodides Mediated by Phosphines Source: National Institutes of Health (NIH)[Link]

  • UV Light as External Switch and Boost of Molar-Mass Control in Iodine-Mediated Polymerization Source: American Chemical Society (ACS)[Link]

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds Source: ETH Zürich[Link]

  • Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex Source: National Institutes of Health (NIH)[Link]

  • Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases Source: Royal Society of Chemistry (RSC)[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of cross-coupling efficiencies using iodinated phenylglycine derivatives

As a Senior Application Scientist specializing in transition-metal catalysis and unnatural amino acid engineering, I have frequently encountered the unique challenges associated with the structural diversification of phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in transition-metal catalysis and unnatural amino acid engineering, I have frequently encountered the unique challenges associated with the structural diversification of phenylglycine. Phenylglycine derivatives are highly prized in medicinal chemistry—serving as critical scaffolds in antibiotics like Arylomycin A2[1] and various peptide stapling applications. However, they are notoriously prone to racemization. The α -proton is highly acidic due to the electron-withdrawing nature of the adjacent amine, carboxylate, and phenyl ring.

To bypass this degradation of chiral integrity, the strategic selection of iodinated phenylglycine derivatives (e.g., N-Boc-4-iodo-L-phenylglycine) is paramount. This guide provides an objective, data-driven comparison of cross-coupling efficiencies using iodinated phenylglycine, detailing the mechanistic causality, comparative yields, and self-validating experimental protocols necessary for successful execution.

Mechanistic Rationale: The Kinetic Advantage of the C–I Bond

The fundamental goal when cross-coupling chiral amino acids is to achieve complete conversion before base-catalyzed enantiomeric erosion can occur. The carbon-iodine (C(sp2)–I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol) or C–Cl (~97 kcal/mol).

This thermodynamic weakness translates into a profound kinetic advantage during the oxidative addition step of the palladium catalytic cycle. Because oxidative addition is often the rate-determining step, the highly reactive C–I bond allows the reaction to proceed rapidly at lower temperatures (e.g., 25–60°C) and permits the use of milder bases (e.g., aqueous Na₂CO₃)[2]. This effectively suppresses the deprotonation of the α -carbon, preserving the delicate stereocenter.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd C-I Cleavage PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation PdII->Transmet Base/Boronic Acid PdII_2 Pd(II) Diaryl Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of Pd-mediated cross-coupling for iodophenylglycine derivatives.

Comparative Performance Analysis

When functionalizing iodinated phenylglycines, the choice of the cross-coupling methodology dictates the functional group tolerance, required thermal energy, and ultimately, the stereochemical fidelity of the product[3]. Below is an objective comparison of the three most common palladium-catalyzed transformations applied to these substrates.

Coupling MethodologyTarget FunctionalizationOptimal Catalyst SystemBase / Solvent SystemTemp (°C)Avg. Yield (%)Racemization Risk
Suzuki-Miyaura Biaryl formationPd(PPh₃)₄ (2-5 mol%)Na₂CO₃ / DMF:H₂O (4:1)60–8085–95Low
Sonogashira Alkyne insertionPdCl₂(PPh₃)₂, CuIEt₃N / DMF25–5075–90Low
Heck Olefination Alkene insertionPd(OAc)₂, P(o-tol)₃Cy₂NMe / DMF90–11060–80Moderate
Micellar Suzuki Biaryl (Green Chem)Pd(dtbpf)Cl₂Et₃N / TPGS-750-M (aq)25–4085–92Very Low

Causality in Performance Differences:

  • Suzuki-Miyaura: Exhibits the highest yields and lowest racemization risk[4]. The biphasic DMF/H₂O system dissolves both the polar amino acid and the inorganic base, facilitating rapid transmetalation.

  • Sonogashira: Proceeds at near ambient temperatures due to the copper co-catalyst forming a highly reactive copper acetylide intermediate, ensuring high chiral retention[2].

  • Heck Olefination: Requires higher temperatures (90-110°C) to drive the carbopalladation and subsequent β -hydride elimination. This elevated thermal requirement increases the risk of α -proton abstraction, making it the least favorable for highly sensitive phenylglycine derivatives unless sterically hindered bases (like Cy₂NMe) are utilized.

Workflow Start Iodinated Phenylglycine Suzuki Suzuki-Miyaura Start->Suzuki Sonogashira Sonogashira Start->Sonogashira Heck Heck Olefination Start->Heck Cond1 Pd(PPh3)4, Na2CO3 60-80°C Suzuki->Cond1 Cond2 PdCl2(PPh3)2, CuI 25-50°C Sonogashira->Cond2 Cond3 Pd(OAc)2, P(o-tol)3 90-110°C Heck->Cond3 Prod1 Biaryl (Yield: 85-95%) Cond1->Prod1 Prod2 Alkynyl (Yield: 75-90%) Cond2->Prod2 Prod3 Alkenyl (Yield: 60-80%) Cond3->Prod3

Comparative workflow for structural diversification of iodinated phenylglycines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes observable checkpoints to verify the chemical state before proceeding.

Protocol A: Suzuki-Miyaura Coupling of N-Boc-4-iodo-L-phenylglycine Methyl Ester

Objective: Synthesize a biaryl unnatural amino acid while strictly maintaining the (S)-configuration.

  • Reagent Preparation & Degassing:

    • Action: In a Schlenk flask, combine N-Boc-4-iodo-L-phenylglycine methyl ester (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1 mixture of DMF and 2M aqueous Na₂CO₃.

    • Causality: An excess of boronic acid compensates for competitive protodeboronation.

    • Validation: Subject the mixture to three freeze-pump-thaw cycles. The removal of oxygen is critical; failure to degas will result in rapid Pd(0) oxidation (visible as premature black palladium black precipitation) and oxidative homocoupling of the boronic acid.

  • Catalyst Addition:

    • Action: Backfill the flask with Argon and add Pd(PPh₃)₄ (5 mol%). Heat the mixture to 60°C.

    • Validation: The solution should transition from a pale yellow to a vibrant, clear golden-yellow, indicating the formation of the active monoligated Pd(0) species.

  • Reaction Monitoring:

    • Action: Stir for 12 hours.

    • Validation: Analyze via TLC (Hexanes:EtOAc 7:3). The reaction is self-validating when the UV-active starting material spot ( Rf​ ~0.5) completely disappears, replaced by a new, highly fluorescent product spot ( Rf​ ~0.3).

  • Quenching and Workup:

    • Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

    • Causality: NH₄Cl neutralizes the basic carbonate without generating strong acidity that could cleave the acid-labile Boc protecting group.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to afford the biaryl derivative.

Protocol B: Sonogashira Coupling under Mild Conditions

Objective: Introduce an alkyne handle for downstream click-chemistry (e.g., bioconjugation).

  • System Assembly:

    • Action: Dissolve the iodophenylglycine derivative (1.0 eq) and terminal alkyne (1.5 eq) in anhydrous, degassed DMF. Add Et₃N (3.0 eq) as both base and co-solvent.

  • Dual-Catalyst Activation:

    • Action: Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%). Stir at 25–35°C.

    • Causality: The CuI reacts with the terminal alkyne and Et₃N to form a copper acetylide. This intermediate undergoes rapid transmetalation with the Pd(II) complex.

    • Validation: The reaction mixture will rapidly darken (often turning a deep amber or brown) within 15 minutes, visually confirming the formation of the active acetylide and the initiation of the catalytic cycle.

  • Isolation:

    • Action: Filter the mixture through a short pad of Celite to remove insoluble copper and palladium salts before aqueous workup.

References

  • Synthesis of Unnatural α‑Amino Acid Derivatives via Selective o-C-H Functionalization Source: Molecules / ResearchGate URL
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts URL
  • Total synthesis of arylomycin A2, a signal peptidase I (SPase I)
  • 3-amino-3-(4-iodophenyl)

Sources

Comparative

A Comparative Guide to LC-MS/MS Quantification of Methyl 2-amino-2-(4-iodophenyl)acetate in Biological Matrices

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Methyl 2-amino-2-(4-iodophenyl)acetate in biological matrices, such as plasma and serum. It is intended for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Methyl 2-amino-2-(4-iodophenyl)acetate in biological matrices, such as plasma and serum. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical procedures. This document delves into the rationale behind various sample preparation techniques and LC-MS/MS parameters, supported by experimental data and established validation guidelines.

Introduction: The Importance of Accurate Quantification

Methyl 2-amino-2-(4-iodophenyl)acetate is a small molecule of significant interest in pharmaceutical development. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, selectivity, and reproducibility.[2][3]

The development of a reliable LC-MS/MS method hinges on two critical aspects: efficient sample preparation to isolate the analyte from complex biological matrices and optimized chromatographic and mass spectrometric conditions for sensitive and specific detection. This guide will compare three widely used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The Foundation of a Reliable Method: Bioanalytical Method Validation

Before delving into specific methodologies, it is imperative to understand the principles of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and reproducibility of bioanalytical data.[2][4][5] Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, and stability.[6] Adherence to these guidelines, such as the ICH M10 on bioanalytical method validation, is essential for regulatory submissions.[5]

Sample Preparation: A Critical Step for Robust Analysis

The primary goal of sample preparation is to remove interfering substances from the biological matrix that can suppress or enhance the analyte signal, a phenomenon known as the matrix effect.[7] The choice of extraction method depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired level of sample cleanup.[8]

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used technique for removing proteins from biological samples like plasma and serum.[9][10] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.[9][11]

The choice of precipitating solvent and the solvent-to-sample ratio are critical. Acetonitrile generally provides cleaner extracts than methanol. A 3:1 or 4:1 ratio of solvent to sample is typically sufficient for efficient protein removal.[9] The addition of a small amount of acid, like formic acid, to the precipitation solvent can improve the recovery of certain analytes and enhance peak shape in the subsequent chromatographic analysis.[12] While simple, PPT may not remove all matrix components, such as phospholipids, which can cause significant matrix effects.[7]

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

PPT_Workflow cluster_0 Protein Precipitation Workflow Start Plasma/Serum Sample Add_Solvent Add Acetonitrile (with Internal Standard) Start->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE)

LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[10][13]

The selection of the organic solvent is paramount and is guided by the polarity of the analyte. For a moderately polar compound like Methyl 2-amino-2-(4-iodophenyl)acetate, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are often effective.[1][14] Adjusting the pH of the aqueous phase can significantly enhance extraction efficiency by ensuring the analyte is in its non-ionized, more organic-soluble form.[15] LLE generally provides cleaner extracts than PPT but can be more time-consuming and may involve the use of larger volumes of organic solvents.[16]

  • To 200 µL of plasma/serum sample, add the internal standard solution.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., 1 M sodium carbonate to basify the sample).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure efficient extraction.[1]

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Start Plasma/Serum Sample (with Internal Standard) Add_Buffer Adjust pH Start->Add_Buffer Add_Solvent Add Organic Solvent (e.g., MTBE) Add_Buffer->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Separate Separate Organic Layer Vortex->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[10][17] The analyte is then eluted with a small volume of a strong solvent.

The choice of SPE sorbent chemistry is crucial for successful extraction.[16] For Methyl 2-amino-2-(4-iodophenyl)acetate, which has both hydrophobic (iodophenyl group) and polar/ionizable (amino and ester groups) functionalities, a mixed-mode cation exchange polymer-based sorbent is often an excellent choice. This allows for a dual retention mechanism, enhancing selectivity. The wash steps are critical for removing interferences. A wash with a weak organic solvent (e.g., methanol) can remove less retained interferences, while the final elution with a solvent containing a modifier (e.g., 5% ammonium hydroxide in methanol) will effectively elute the analyte. SPE typically provides the cleanest extracts, leading to minimal matrix effects and improved assay sensitivity.[18]

  • Condition the SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of the pre-treated plasma/serum sample (diluted with a weak acidic buffer and containing the internal standard).

  • Wash the cartridge with 1 mL of a weak wash solvent (e.g., 2% formic acid in water) followed by 1 mL of methanol to remove interferences.

  • Elute the analyte with 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Start Plasma/Serum Sample (with Internal Standard) Condition Condition SPE Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction.

Comparison of Sample Preparation Methods

The performance of each sample preparation method is evaluated based on key parameters such as recovery, matrix effect, and the lower limit of quantification (LLOQ).

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85-9570-85>90
Matrix Effect (%) 15-305-15<5
LLOQ (ng/mL) 1.00.50.1
Cleanliness of Extract LowMediumHigh
Throughput HighMediumMedium-High (with automation)
Cost per Sample LowLow-MediumHigh

Note: These are typical performance values and may vary depending on the specific analyte and matrix.

LC-MS/MS Method Development and Optimization

A robust LC-MS/MS method requires careful optimization of both the liquid chromatography separation and the mass spectrometry detection.[19]

Liquid Chromatography

For a compound like Methyl 2-amino-2-(4-iodophenyl)acetate, a reversed-phase C18 column is a good starting point.[19] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid, is typically used to achieve good peak shape and separation from endogenous components.[20] The use of ultra-high-performance liquid chromatography (UHPLC) can significantly reduce run times and improve resolution.[20]

Mass Spectrometry

Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[3] The precursor ion (Q1) will be the protonated molecule [M+H]+ of Methyl 2-amino-2-(4-iodophenyl)acetate. The collision-induced dissociation (CID) of the precursor ion in the collision cell (Q2) will generate specific product ions (Q3) that are monitored for quantification. The selection of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and analysis.[21]

Conclusion

The choice of a suitable LC-MS/MS quantification method for Methyl 2-amino-2-(4-iodophenyl)acetate in biological matrices depends on the specific requirements of the study.

  • Protein Precipitation is a rapid and cost-effective method suitable for early-stage discovery studies where high throughput is essential.

  • Liquid-Liquid Extraction offers a good balance between sample cleanliness and throughput and is a viable option for many applications.

  • Solid-Phase Extraction provides the cleanest extracts and the highest sensitivity, making it the preferred method for regulated bioanalysis and studies requiring the lowest possible limits of quantification.

Regardless of the chosen method, a thorough validation according to regulatory guidelines is paramount to ensure the generation of high-quality, reliable data for decision-making in drug development.[6]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(1), 75-90.
  • Anumolu, P. D., et al. (2025).
  • Busca-Tox. Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Retrieved from [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • ResearchGate. What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Retrieved from [Link]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • ACS Publications. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Retrieved from [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • ResearchGate. Solid-phase extraction and liquid chromatographic quantitation of quinfamide in biological samples. Retrieved from [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. A New Liquid-Liquid Extraction Method for Determination of Montelukast in Small Volume Human Plasma Samples using HPLC with Fluorescence Detector. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • PubMed. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]

  • PMC. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]

  • PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Retrieved from [Link]

  • ResearchGate. (2022). Development and Validation of a Bioanalytical Method for the Quantification of Clopidogrel in Human Plasma by LC-MS/MS using the Accuracy Profiles. Retrieved from [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • ResearchGate. (2008). A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. Retrieved from [Link]

  • Future Science. (2017). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • Chromatography Online. (2022). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Retrieved from [Link]

  • Waters. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Retrieved from [Link]

  • PMC. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]

  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.